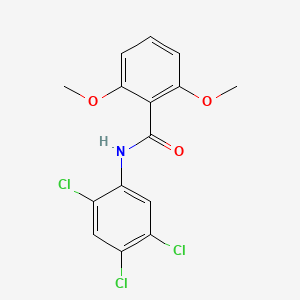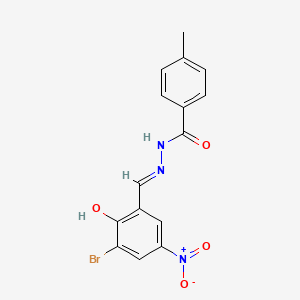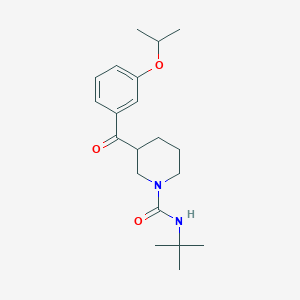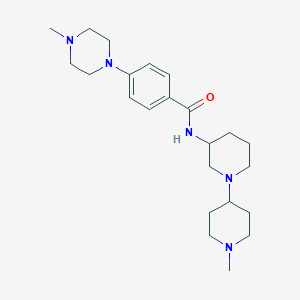
2,6-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 25I-NBOMe, a member of the NBOMe family of compounds that are structurally similar to the psychedelic drug LSD. However, 25I-NBOMe has a much higher potency than LSD and has been associated with a number of adverse effects, including seizures, cardiac arrest, and death. Despite these risks, 25I-NBOMe continues to be studied for its potential therapeutic applications.
作用機序
The mechanism of action of 25I-NBOMe is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a wide range of physiological processes, including mood regulation, perception, and cognition. By binding to this receptor, 25I-NBOMe can alter the activity of neurons in the brain, leading to changes in mood, perception, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25I-NBOMe are complex and not fully understood. However, it is known that this compound can cause a wide range of effects, including changes in mood, perception, and cognition. Additionally, 25I-NBOMe has been associated with a number of adverse effects, including seizures, cardiac arrest, and death.
実験室実験の利点と制限
One advantage of using 25I-NBOMe in lab experiments is its high potency, which allows researchers to study the effects of this compound at very low concentrations. Additionally, 25I-NBOMe is relatively easy to synthesize, making it readily available for research purposes. However, one major limitation of using 25I-NBOMe in lab experiments is its potential for adverse effects, which can make it difficult to study this compound in vivo.
将来の方向性
There are a number of future directions for research on 25I-NBOMe. One area of interest is the potential therapeutic applications of this compound in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, researchers are interested in studying the structure and function of serotonin receptors and how they are involved in various physiological processes. Finally, there is a need for further research into the potential adverse effects of 25I-NBOMe and how these effects can be mitigated or avoided.
合成法
The synthesis of 25I-NBOMe involves the reaction of 2,6-dimethoxybenzaldehyde with 2,4,5-trichlorophenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with benzoyl chloride to form the final product, 2,6-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide.
科学的研究の応用
25I-NBOMe has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In particular, this compound has been used to study the structure and function of serotonin receptors, which are involved in a wide range of physiological processes, including mood regulation, appetite, and sleep. Additionally, 25I-NBOMe has been studied for its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety.
特性
IUPAC Name |
2,6-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-12-4-3-5-13(22-2)14(12)15(20)19-11-7-9(17)8(16)6-10(11)18/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBTYLSYDUWOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)

![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)
![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)


![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)